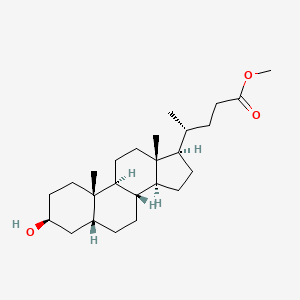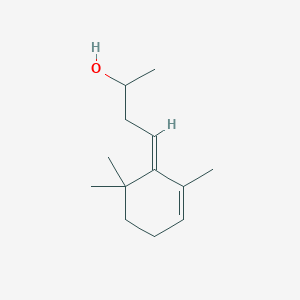![molecular formula C9H7F11NNaO4S B13413938 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt CAS No. 68555-69-1](/img/structure/B13413938.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt is a chemical compound with the molecular formula C9H7F11NNaO4S . It is known for its unique properties due to the presence of a perfluorinated alkyl group, which imparts distinct characteristics such as high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(undecafluoropentyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The perfluorinated alkyl group is resistant to oxidation and reduction, making the compound stable under harsh conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Although the compound is resistant to these reactions, strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated derivative of the compound .
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of protein-ligand interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism by which Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt exerts its effects is primarily through its interaction with molecular targets such as proteins and enzymes. The perfluorinated alkyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues, modulating the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulfonyl]-, potassium salt
- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, lithium salt
Uniqueness
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt is unique due to its sodium counterion, which imparts different solubility and reactivity properties compared to its potassium and lithium counterparts. The sodium salt form is more soluble in water, making it more suitable for aqueous applications .
Propriétés
Numéro CAS |
68555-69-1 |
|---|---|
Formule moléculaire |
C9H7F11NNaO4S |
Poids moléculaire |
457.20 g/mol |
Nom IUPAC |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate |
InChI |
InChI=1S/C9H8F11NO4S.Na/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18;/h2-3H2,1H3,(H,22,23);/q;+1/p-1 |
Clé InChI |
SIFGZBWKMXVQBP-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)




![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)



